molecular formula C9H8ClN3 B12442494 6-Chloro-2-hydrazinylquinoline CAS No. 90537-57-8

6-Chloro-2-hydrazinylquinoline

Cat. No.: B12442494
CAS No.: 90537-57-8
M. Wt: 193.63 g/mol
InChI Key: JJQFWCVYYJQQPG-UHFFFAOYSA-N
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Description

6-Chloro-2-hydrazinylquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 6th position and a hydrazinyl group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or toluene. The reaction proceeds through nucleophilic substitution, where the hydrazine replaces one of the chlorine atoms on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydrazinylquinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can inhibit the activity of enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

CAS No.

90537-57-8

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(6-chloroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

JJQFWCVYYJQQPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1Cl

Origin of Product

United States

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